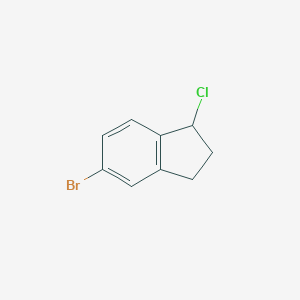

5-溴-1-氯-2,3-二氢-1H-茚烯

描述

Synthesis Analysis

The synthesis of brominated indene derivatives is described in the papers. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of a brominated indole derivative with good yield . Similarly, brominated bi-1H-indene derivatives are synthesized from their respective precursors, indicating that bromination is a common strategy for modifying indene compounds .

Molecular Structure Analysis

The molecular structure of brominated indene derivatives is often confirmed by X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis can reveal the presence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of brominated indene derivatives can involve various types of reactions. For example, the heat-induced reactions of brominated octafluoroindane-5-thiols with tetrafluoroethylene lead to the formation of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene, demonstrating the potential for halogenated indenes to participate in radical reactions . Additionally, the addition of bromine to hexachloro-5-methylnorbornadiene results in the formation of adducts, which is indicative of the electrophilic addition reactions that halogenated indenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives can be influenced by the presence of halogen atoms. The thermal stability of these compounds is often investigated using thermal analysis, and some derivatives show good stability up to certain temperatures . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insights into the electronic properties of the molecules . The photophysical properties, such as photochromic and photomagnetic behaviors, can also be affected by the substitution of hydrogen atoms with halogens .

科学研究应用

结构分析和性质:该化合物的结构已经深入分析,重点关注其晶体学性质和分子间相互作用。例如,El-Hiti等人(2018年)的研究深入探讨了相关化合物的结构分析,突出了晶体学镜面和晶体中分子间的相互作用 (El-Hiti et al., 2018)。

合成和化学反应:各种研究已经探讨了与5-溴-1-氯-2,3-二氢-1H-茚烯相关的化合物的合成和反应性。例如,Jasouri等人(2010年)研究了4-氯-1-茚酮的合成,随后进行溴化以产生衍生物 (Jasouri et al., 2010)。同样,Chou和Tsai(1991年)讨论了稳定前体2,3-二氢-2,3-二甲基乙烯的合成,展示了相关化合物在合成化学中的多功能性 (Chou & Tsai, 1991)。

有机化学应用:该化合物及其衍生物在有机合成和化学反应中发挥作用。例如,Woo等人(1999年)的研究展示了5-溴-1,3-戊二烯在醛和酮的γ-戊二烯基化反应中的应用,展示了其在创造复杂有机分子中的实用性 (Woo等人,1999年)。

卤素原子迁移研究:Hertog和Schogt(2010年)的研究揭示了卤素原子在2,4-二羟基吡啶的卤代衍生物中的迁移,这与5-溴-1-氯-2,3-二氢-1H-茚烯的结构密切相关。这项研究有助于更深入地理解类似化合物中的卤素化学 (Hertog & Schogt,2010年)。

属性

IUPAC Name |

5-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOKNBVVGMFTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625119 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

CAS RN |

158330-91-7 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)